Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-nitrophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed:
Reduction: The major product is 4-(3-aminophenyl)-2,4-dioxobutanoate.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and ester groups.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ester group can be hydrolyzed to release the corresponding acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
- Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
- Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
- Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Comparison: Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCKGUZJUBRDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308734 |
Source
|
Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345617-18-7 |
Source
|
Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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